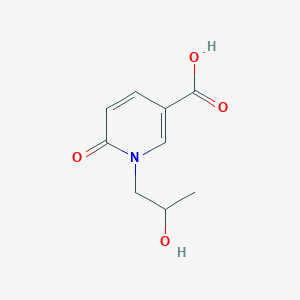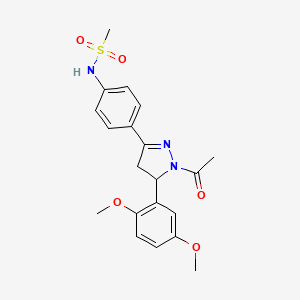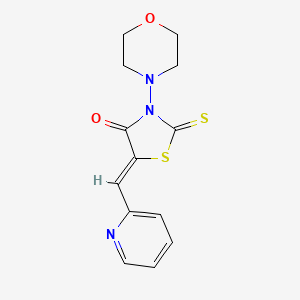![molecular formula C18H21N5O3S B2731376 6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-40-3](/img/structure/B2731376.png)
6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as Dapagliflozin . It’s a member of the gliflozin class of drugs, which are used for the treatment of type-2 diabetes . Dapagliflozin undergoes extensive metabolism and transforms into metabolites in humans .
Synthesis Analysis
The synthesis of this compound involves standard [2+2] ketene-imine cycloadditions, also known as the Staudinger reaction . A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water .Molecular Structure Analysis
Triazoles are a class of five-membered heterocycles that contain three nitrogen and two carbon atoms. There exist two triazole isomers: 1,2,3-triazoles and 1,2,4-triazoles . This compound belongs to the 1,2,4-triazoles .Chemical Reactions Analysis
A new triazol-3-one resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water . The structure of the new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .Aplicaciones Científicas De Investigación
Supramolecular Assemblies
The study of pyrimidine derivatives, particularly focusing on their potential to form hydrogen-bonded supramolecular assemblies, reveals the versatility of pyrimidine-based molecules in constructing complex molecular architectures. For instance, certain pyrimidine derivatives have been synthesized and investigated for their ability to co-crystallize with macrocyclic compounds, leading to the formation of two- and three-dimensional networks through extensive hydrogen bonding interactions. These findings underscore the role of pyrimidine derivatives in the design of novel supramolecular structures, with potential applications in materials science and molecular recognition (Fonari et al., 2004).
Antiviral Activities
The antiviral properties of pyrimidine derivatives have also been a subject of interest, with studies demonstrating the synthesis of specific pyrimidine derivatives and their evaluation against various viruses. For instance, certain 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives have shown activity against Hepatitis A virus and Herpes simplex virus type-1, highlighting the potential of these compounds in antiviral drug development (El-Etrawy & Abdel-Rahman, 2010).
Electronic and Optical Materials
Another area of application for pyrimidine derivatives lies in the development of electronic and optical materials. For example, certain n-type conjugated polyelectrolytes based on pyrimidine and diketopyrrolopyrrole units have been synthesized for use as electron transport layers in polymer solar cells. These materials demonstrate high conductivity and electron mobility due to the electron-deficient nature of the pyrimidine and diketopyrrolopyrrole backbones, enhancing the power conversion efficiency of the devices (Hu et al., 2015).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S/c1-4-26-14-7-5-13(6-8-14)23-15(21-22-18(23)27-11(2)3)9-12-10-16(24)20-17(25)19-12/h5-8,10-11H,4,9H2,1-3H3,(H2,19,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFOMLGAXQNZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2731294.png)
![2-Anilinothieno[3,2-d][1,3]thiazin-4-one](/img/structure/B2731295.png)
![3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2731297.png)
![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)
![1-(3,4-Dimethoxyphenyl)-4-((4-nitrophenoxy)methyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2731300.png)
![1'-Allyl-7'-chlorospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2731301.png)

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)
![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)
![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2731309.png)


![2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B2731315.png)